An In-depth Technical Guide to Tert-butyl 2-carbamoylpiperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl 2-carbamoylpiperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 2-carbamoylpiperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its use as a critical building block in medicinal chemistry.
Introduction and Strategic Importance
Tert-butyl (S)-2-carbamoylpiperazine-1-carboxylate (CAS No. 159485-29-7) is a chiral, mono-Boc-protected piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling fine-tuning of a compound's biological activity.[2]
The strategic placement of a carbamoyl group at the 2-position, adjacent to the Boc-protected nitrogen, introduces a key hydrogen bond donor and acceptor, which can be crucial for molecular recognition at a biological target. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the second nitrogen atom, making this compound a versatile intermediate for the synthesis of complex molecules and compound libraries.[3]
Chemical and Physical Properties
While extensive experimental data for tert-butyl 2-carbamoylpiperazine-1-carboxylate is not widely published, predicted values and data from its immediate precursor, 1-Boc-piperazine-2-carboxylic acid, provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C10H19N3O3 | [4] |
| Molecular Weight | 229.28 g/mol | [5] |
| CAS Number | 159485-29-7 | [6] |
| Boiling Point (Predicted) | 404.3 ± 40.0 °C | [4][7] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 15.75 ± 0.20 | [4] |
| Appearance | White to off-white solid (Expected) | Inferred from precursor |
| Precursor Melting Point | 231-239 °C (1-Boc-piperazine-2-carboxylic acid) |
Synthesis and Manufacturing
The most direct and common route to tert-butyl 2-carbamoylpiperazine-1-carboxylate is through the amidation of its corresponding carboxylic acid precursor, tert-butyl 1-Boc-piperazine-2-carboxylate. This transformation is a standard amide bond formation reaction, for which several reliable protocols exist.[8][9]
Synthetic Pathway Overview
Caption: Synthetic route from the carboxylic acid precursor.
Detailed Experimental Protocol: Amide Coupling via EDC/HOBt
This protocol outlines a robust and widely used method for the synthesis of the title compound. The causality behind this choice of reagents lies in its efficiency and the minimization of side reactions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve the efficiency of the coupling reaction.[8][10]
Materials:
-
1-Boc-piperazine-2-carboxylic acid (1.0 equivalent)
-
Ammonium chloride (NH4Cl) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-Boc-piperazine-2-carboxylic acid (1.0 eq) and ammonium chloride (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm slowly to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Spectral Characterization (Expected)
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring will appear as a series of multiplets in the 2.8-4.0 ppm range. The two protons of the primary amide (CONH2) would likely appear as two broad singlets.
-
¹³C NMR: The spectrum should show the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the Boc group around 155 ppm. The carbons of the piperazine ring would appear in the 40-50 ppm range. The carbonyl carbon of the amide will be further downfield.
-
IR Spectroscopy: The IR spectrum is expected to show a strong C=O stretching vibration for the carbamate at approximately 1690 cm⁻¹. The amide C=O stretch will likely appear around 1650 cm⁻¹. The N-H stretching of the primary amide should be visible as two bands in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.28 g/mol ).
Reactivity and Stability
The reactivity of tert-butyl 2-carbamoylpiperazine-1-carboxylate is dominated by the Boc protecting group.
-
Deprotection: The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.[11] This orthogonality makes it highly valuable in multi-step synthesis.[12] The cleavage proceeds via the formation of a stable tert-butyl cation.[11]
Caption: Boc-deprotection of the piperazine nitrogen.
-
Stability: The compound is generally stable under basic and nucleophilic conditions, as well as hydrogenation.[13] It should be stored in a cool, dry place to prevent degradation.
-
Reactivity of the Second Nitrogen: Once the Boc group is removed, the secondary amine at the 1-position becomes available for a variety of reactions, including alkylation, acylation, and reductive amination, allowing for further elaboration of the molecule.
Applications in Drug Discovery
The 2-substituted piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[14] The ability to introduce functionality at the 2-position can influence the conformation of the piperazine ring and provide additional vectors for interacting with biological targets.
-
Central Nervous System (CNS) Agents: Piperazine derivatives are well-known for their activity in the CNS, and this scaffold is a common feature in drugs targeting various receptors in the brain.
-
Kinase Inhibitors: The piperazine moiety is often used as a core structure in the design of kinase inhibitors for the treatment of cancer.
-
Antiviral and Antibacterial Agents: The structural and electronic properties of the piperazine ring have been exploited in the development of various anti-infective agents.[2]
Tert-butyl 2-carbamoylpiperazine-1-carboxylate serves as an invaluable starting material for creating libraries of compounds for high-throughput screening, enabling the exploration of structure-activity relationships around the 2-substituted piperazine core.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2-carbamoylpiperazine-1-carboxylate. Based on data for related piperazine derivatives, the following should be considered:
-
Causes skin irritation. (H315)[8]
-
Causes serious eye irritation. (H319)[8]
-
May cause respiratory irritation. (H335)[8]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem.
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Chemsrc. (n.d.). CAS#:159485-29-7. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
- Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.
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material safety data sheet - diethyl ether 99% ar. (n.d.). Retrieved from [Link]
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Alpha Chemika. (n.d.). DIETHYL ETHER For Synthesis. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
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Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Diethyl Ether. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
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MP Biomedicals. (n.d.). ETHER, ANHYDROUS UN1155-I. Retrieved from [Link]
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University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713). Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
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